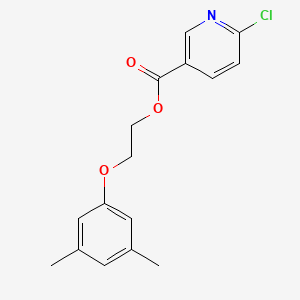

2-(3,5-Dimethylphenoxy)ethyl 6-chloropyridine-3-carboxylate

Description

Properties

IUPAC Name |

2-(3,5-dimethylphenoxy)ethyl 6-chloropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3/c1-11-7-12(2)9-14(8-11)20-5-6-21-16(19)13-3-4-15(17)18-10-13/h3-4,7-10H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFMIEKAJFHDJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCOC(=O)C2=CN=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenoxy)ethyl 6-chloropyridine-3-carboxylate typically involves the reaction of 3,5-dimethylphenol with 2-chloroethyl pyridine-3-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenoxy)ethyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group on the pyridine ring can be substituted by nucleophiles.

Oxidation and reduction: The phenoxy and pyridine moieties can undergo oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tert-butanol.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in water or aqueous ethanol.

Major Products Formed

Nucleophilic substitution: Substituted pyridine derivatives.

Oxidation: Oxidized phenoxy and pyridine derivatives.

Reduction: Reduced phenoxy and pyridine derivatives.

Hydrolysis: 3,5-Dimethylphenol and 6-chloropyridine-3-carboxylic acid.

Scientific Research Applications

2-(3,5-Dimethylphenoxy)ethyl 6-chloropyridine-3-carboxylate has several scientific research applications:

Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals.

Materials Science: Possible applications in the synthesis of novel polymers and materials with unique properties.

Biological Studies: Investigation of its biological activity and potential as a bioactive compound.

Chemical Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenoxy)ethyl 6-chloropyridine-3-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenoxy and pyridine moieties could play a role in binding to these targets, influencing the compound’s overall biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily distinguished by variations in the heterocyclic core, substituent groups, and ester linkages. Below is a detailed analysis of key analogs and their properties:

Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate (Similarity: 0.86)

- Structure: Contains a thieno[2,3-c]pyridine ring instead of chloropyridine, with a Boc-protected amino group and an ethyl ester.

- Key Differences: The thienopyridine core introduces sulfur into the heterocycle, which may alter electronic properties and binding affinity compared to the chlorine-substituted pyridine in the target compound.

- Implications: Thienopyridine derivatives are often explored for kinase inhibition or antimicrobial activity, suggesting the target compound’s chloropyridine core might prioritize different biological targets .

Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (Similarity: 0.60)

- Structure: Features a benzyl-substituted tetrahydrothienopyridine system with an ethyl ester.

- The tetrahydro ring reduces aromaticity, which could affect π-π stacking interactions in biological targets.

- Implications : Benzyl-substituted analogs are frequently associated with CNS activity, aligning with findings in where related esters showed anticonvulsant effects .

Ethyl 2-amino-5-isopropylthiophene-3-carboxylate (Similarity: 0.69)

- Structure : Replaces pyridine with a thiophene ring and includes an isopropyl substituent.

- Key Differences: Thiophene’s lower electronegativity compared to pyridine may reduce dipole interactions.

- Implications : Thiophene-based esters are common in agrochemicals and antivirals, highlighting divergent applications compared to chloropyridine derivatives .

Functional Comparison with Pharmacologically Active Analogs

evaluates structurally related aroxyethylamines and aroxyacetamides for anticonvulsant activity.

- Compound XVI: A phenoxyethylamine derivative achieving 100% protection in the MES assay at 100 mg/kg (i.p.) without neurotoxicity.

- Compound VIII : Demonstrated 75% protection in rats (p.o.), indicating oral bioavailability. The target compound’s ester linkage might enhance metabolic stability compared to acetamides, though this requires validation .

Data Table: Structural and Functional Comparison

Biological Activity

2-(3,5-Dimethylphenoxy)ethyl 6-chloropyridine-3-carboxylate is a compound of interest in medicinal chemistry and biological research due to its unique structural properties and potential applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 3,5-dimethylphenol with 2-chloroethyl pyridine-3-carboxylate under basic conditions. The reaction is commonly conducted in dimethylformamide (DMF) at elevated temperatures, often using potassium carbonate as a base. This method yields a compound with the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆ClNO₃ |

| Molecular Weight | 305.75 g/mol |

| CAS Number | 875285-40-8 |

| Density | Not Available |

| Boiling Point | Not Available |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The compound's phenoxy and pyridine moieties are believed to facilitate binding to specific receptors or enzymes, potentially modulating their activity. Research indicates that such interactions can lead to significant pharmacological effects.

Antioxidant Activity

Recent studies have evaluated the antioxidant potential of various derivatives related to this compound. For instance, compounds with similar structures have shown promising results in scavenging free radicals and reducing oxidative stress in cellular models. The antioxidant activity is often assessed using assays like DPPH radical scavenging.

Cytotoxicity Studies

Cytotoxicity assays have been performed on different cell lines, including human pulmonary malignant cells (A549). In these studies, certain derivatives demonstrated significant cytotoxic effects compared to standard anticancer drugs like gefitinib. For example:

- Compound 3g : Exhibited notable antioxidant activity.

- Compound 3i : Showed the highest cytotoxic potency against A549 cells.

These findings suggest that modifications at specific positions on the molecule can enhance its therapeutic potential.

Case Studies

- Screening for Anticancer Activity : A study screened several compounds including derivatives of this compound against various cancer cell lines. The results indicated that specific structural modifications could increase selectivity and potency against malignant cells .

- Mechanistic Insights : Another research effort focused on understanding how this compound interacts at the molecular level with target proteins involved in cancer progression. Docking studies provided insights into binding affinities and interaction modes that are critical for drug design .

Q & A

Q. What are the recommended synthetic routes for 2-(3,5-Dimethylphenoxy)ethyl 6-chloropyridine-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves esterification between 6-chloropyridine-3-carboxylic acid and 2-(3,5-dimethylphenoxy)ethanol. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an active ester intermediate .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred to enhance reactivity and solubility.

- Temperature control : Maintain 0–25°C to minimize side reactions such as hydrolysis or thermal degradation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended for isolating the ester product .

Q. How can researchers validate the purity and structural integrity of this compound?

- Chromatographic methods : HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm ensures purity ≥95% .

- Spectroscopic analysis :

Q. What stability considerations are critical for handling and storing this compound?

- Thermal stability : Decomposition occurs above 150°C; store at 2–8°C in amber vials .

- Hydrolytic sensitivity : Susceptible to ester hydrolysis under acidic/basic conditions. Use anhydrous solvents and inert atmospheres (N2/Ar) during synthesis .

- Oxidative stability : Avoid prolonged exposure to light or oxidizing agents; incorporate antioxidants like BHT (butylated hydroxytoluene) in stock solutions .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the biological activity of this compound?

- In vitro assays :

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme inhibition : Fluorescence-based assays targeting enzymes like acetylcholinesterase or cytochrome P450 .

- Dose-response analysis : Use nonlinear regression models (e.g., Hill equation) to calculate IC50/EC50 values .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Cross-validation : Compare NMR data with computational predictions (DFT-based chemical shift calculations) .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry or substituent positioning .

- Isotopic labeling : Synthesize deuterated analogs to confirm peak assignments in complex spectra .

Q. What methodologies are effective for studying metabolic degradation pathways?

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key phase I reactions include ester hydrolysis and oxidative dechlorination .

- Isotope tracing : Use 13C-labeled compounds to track metabolic intermediates in cell cultures .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking : Employ AutoDock Vina or Schrödinger Glide to simulate binding to proteins (e.g., kinase domains). Validate with MM-GBSA free-energy calculations .

- MD simulations : Analyze ligand-receptor dynamics over 100-ns trajectories to assess binding stability .

Q. What strategies optimize regioselectivity in derivatization reactions of the pyridine ring?

Q. How do structural modifications (e.g., substituent variation) affect physicochemical properties?

- LogP analysis : Replace the 6-chloro group with –CF3 to increase lipophilicity (measured via shake-flask method) .

- Solubility screening : Use the CheqSol approach to evaluate pH-dependent solubility in biorelevant media .

Q. What scale-up challenges arise in synthesizing this compound, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.